molecular formula C7H4N2O2S B147366 4-Nitrophenyl isothiocyanate CAS No. 2131-61-5

4-Nitrophenyl isothiocyanate

Cat. No.: B147366
CAS No.: 2131-61-5
M. Wt: 180.19 g/mol
InChI Key: NXHSSIGRWJENBH-UHFFFAOYSA-N
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Description

4-Nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H4N2O2S. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to an isothiocyanate group (-N=C=S). This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

4-Nitrophenyl isothiocyanate (4-NPITC) is a chemical compound used in the synthesis of organic fine chemicals and pharmaceutical intermediates It is known that isothiocyanates, a class of compounds to which 4-npitc belongs, interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates are known to be bioactive products resulting from the enzymatic hydrolysis of glucosinolates . They can modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Biochemical Pathways

4-NPITC has been used in the synthesis of various compounds, including 5,6-dimethyl-2-[(4-nitrophenyl)amino]thieno[2,3-d]pyrimidin-4(3H)-one and 4,5-dimethyl-2-substituted carbamothioylaminothiophene-3-carboxamides . These compounds may have different biochemical pathways based on their structure and function.

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates, in general, have been shown to have antimicrobial properties against human pathogens . They also have potential chemopreventive effects, particularly against cancer, cardiovascular and neurodegenerative diseases .

Action Environment

The action of 4-NPITC can be influenced by various environmental factors. For instance, it is known to be moisture-sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should also be kept away from oxidizing agents for stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-nitroaniline with thiophosgene. The reaction typically proceeds as follows: [ \text{4-Nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the reaction of 4-nitrophenylamine with carbon disulfide and a base, followed by desulfurization using a suitable reagent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group, which enhances its electrophilicity and reactivity. This makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

1-isothiocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-6(2-4-7)8-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHSSIGRWJENBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062198
Record name Benzene, 1-isothiocyanato-4-nitro-
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Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-61-5
Record name 4-Nitrophenyl isothiocyanate
Source CAS Common Chemistry
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Record name Benzene, 1-isothiocyanato-4-nitro-
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Record name 4-Nitrophenyl isothiocyanate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84691
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Record name Benzene, 1-isothiocyanato-4-nitro-
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Record name Benzene, 1-isothiocyanato-4-nitro-
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Record name 4-nitrobenzyl-isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-Nitrophenyl isothiocyanate?

A1: this compound has the following characteristics:

  • Spectroscopic Data: While the provided abstracts don't delve into detailed spectroscopic analysis, they utilize techniques like ¹H NMR [, ] to confirm the structure and purity of synthesized compounds incorporating this compound.

Q2: Can this compound be used to immobilize enzymes?

A: [] Yes, this compound can react with crosslinked or uncrosslinked poly(ethyleneimine) to introduce isothiocyanato groups. These groups serve as reactive anchors for the covalent immobilization of enzymes like papain, trypsin, α-chymotrypsin, and urease. The study highlighted the impact of reactive group density and enzyme concentration on immobilization efficiency.

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